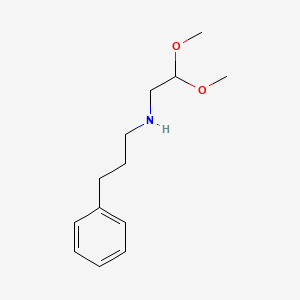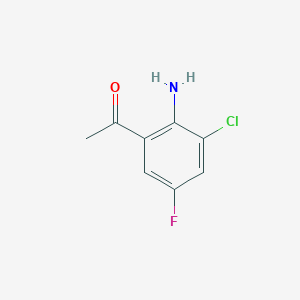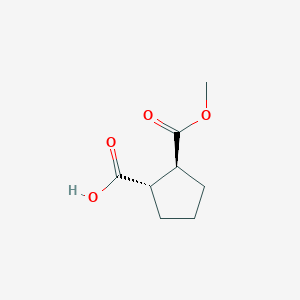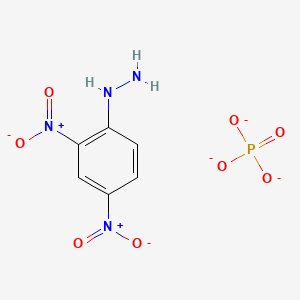
N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine is an organic compound characterized by the presence of a dimethoxyethyl group attached to a phenylpropanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine typically involves the reaction of N-(2-phenyl)ethyl-2-amino acetamide with aminoacetaldehyde dimethyl acetal in the presence of an alkali and a phase transfer catalyst. The reaction is carried out in an organic solvent and water system, followed by separation and purification steps . This method is advantageous due to its simplicity, mild reaction conditions, and high yield.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The process involves mixing the reactants in large reactors, maintaining controlled temperatures and pH levels, and using efficient separation techniques to isolate the desired product. The final product is then purified and tested for quality before being packaged for distribution.
化学反应分析
Types of Reactions
N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines depending on the substituent introduced.
科学研究应用
N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
N-(2,2-Dimethoxyethyl)-N-methylamine: Similar in structure but with a methyl group instead of a phenyl group.
Dimethoxyethane: Shares the dimethoxyethyl group but lacks the amine functionality.
Uniqueness
N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine is unique due to the combination of the dimethoxyethyl group and the phenylpropanamine backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
属性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC 名称 |
N-(2,2-dimethoxyethyl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-15-13(16-2)11-14-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,6,9-11H2,1-2H3 |
InChI 键 |
XFQIKUPHOZXKHJ-UHFFFAOYSA-N |
规范 SMILES |
COC(CNCCCC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746457.png)


![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746467.png)

![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746482.png)
![({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea](/img/structure/B11746488.png)
![(3S,3aR,4S,5aR,9bS)-4-hydroxy-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11746489.png)

![(3R)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B11746511.png)
![pentyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11746512.png)
![2-methoxy-4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11746520.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746535.png)

